molecular formula C13H10Br2O B12988785 4-(3,5-Dibromophenyl)benzyl alcohol

4-(3,5-Dibromophenyl)benzyl alcohol

Cat. No.: B12988785
M. Wt: 342.02 g/mol
InChI Key: RTUZYPSWVMJMDS-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₀Br₂O
Structure: A benzyl alcohol derivative with two bromine atoms at the 3- and 5-positions of the attached phenyl ring.
Key Properties:

  • High molecular weight (356.93 g/mol) due to bromine substitution.
  • Enhanced lipophilicity and antimicrobial activity compared to non-halogenated analogs .
  • Versatile reactivity: The hydroxyl group enables esterification, etherification, and oxidation reactions, while bromine atoms facilitate electrophilic substitutions .

Properties

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

[4-(3,5-dibromophenyl)phenyl]methanol

InChI

InChI=1S/C13H10Br2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2

InChI Key

RTUZYPSWVMJMDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 4-hydroxybiphenyl using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin under mild conditions . The resulting dibromo compound is then subjected to a reaction with formaldehyde in the presence of a base to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol may involve large-scale bromination processes using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)carboxylic acid.

    Reduction: (3’,5’-Dihydro-[1,1’-biphenyl]-4-yl)methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atoms can be readily substituted, making it useful for constructing biphenyl-based ligands and catalysts .

Biology and Medicine

Research has explored the potential biological activities of biphenyl derivatives, including antimicrobial and anticancer properties. (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol may serve as a lead compound for the development of new therapeutic agents .

Industry

In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific electronic and optical properties. Its structural features make it suitable for applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
4-(3,5-Dibromophenyl)benzyl alcohol C₁₃H₁₀Br₂O 356.93 Br (3,5-), -OH Antimicrobial agents, organic synthesis
3,5-Dichlorobenzyl alcohol C₇H₆Cl₂O 193.03 Cl (3,5-), -OH Antiseptics, pharmaceutical intermediates
4-(3,5-Dimethylphenyl)benzyl alcohol C₁₅H₁₆O 212.29 CH₃ (3,5-), -OH Fragrance synthesis, polymer additives
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol C₁₅H₂₄O₂ 236.36 t-Bu (3,5-), -OH Antioxidants, polymer stabilizers
(3,5-Dibromo-4-ethoxyphenyl)methanol C₉H₁₀Br₂O₂ 322.00 Br (3,5-), -OCH₂CH₃ Specialty organic synthesis

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